N-cyclopropyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

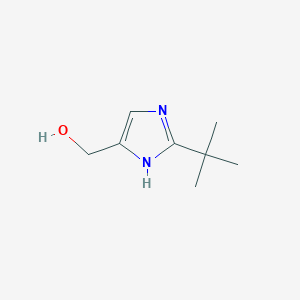

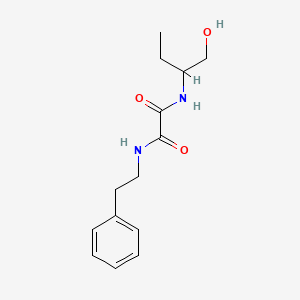

“N-cyclopropyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine” is a chemical compound with the CAS Number: 1153447-46-1 . It has a molecular weight of 203.28 . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H17NO/c1-2-6-13-11(4-1)12(5-3-9-15-13)14-10-7-8-10/h1-2,4,6,10,12,14H,3,5,7-9H2 . This code provides a specific representation of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 203.28 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available sources.Aplicaciones Científicas De Investigación

Synthesis and Structural Diversity

Tetrahydro-1,3-Oxazepines Synthesis : Skvorcova et al. (2015) developed an efficient synthesis method for tetrahydro-1,3-oxazepines using the intramolecular amination of cyclopropylmethyl cation. This method yielded diastereoselective trans-tetrahydro-1,3-oxazepines, which were transformed into homoallylamine derivatives (Skvorcova, Grigorjeva, & Jirgensons, 2015).

Synthesis of 1-Benzazepines : Research by Suh, Kwon, and Kim (2017) focused on converting cyclopropane derivatives into 1-benzazepines using cyclopropane as a hydride acceptor in redox reactions. This process allowed for the direct transformation of these compounds into structurally diverse 1-benzazepines (Suh, Kwon, & Kim, 2017).

Tetrahydro-4H-Pyrrolo[3,2-c]quinolin-4-ones Synthesis : Porashar et al. (2022) synthesized tetrahydro-4H-pyrrolo[3,2-c]quinolin-4-ones and dihydro-1H-benzo[b]azepines from 2-aminobenzonitriles and donor-acceptor cyclopropanes. This method is instrumental in creating hexahydropyrrolo[3,2-c]quinolinone derivatives found in biologically active molecules (Porashar, Biswas, Sahu, Chutia, & Saikia, 2022).

Catalytic and Chemical Transformations

C-C Bond Activation : Chen et al. (2016) demonstrated that benzyl sulfonamide/alcohol-tethered alkylidenecyclopropanes undergo rhodium-catalyzed selective C-C bond activation. This research shows potential in creating common organic structural units like benzo[c]azepine/oxepines (Chen, Liu, Tang, & Shi, 2016).

Lewis Acid-Catalyzed Ring-Opening : Lifchits and Charette (2008) described a Lewis acid-catalyzed ring-opening methodology for cyclopropanes. This technique is applicable in synthesizing compounds like the dual serotonin/norepinephrine reuptake inhibitor (Lifchits & Charette, 2008).

Cyclopropane Ring-Opening with Azide Ion : Boichenko et al. (2018) developed a method for polyoxygenated tetrahydrodibenzo[c,e]pyrrolo[1,2-a]azepines synthesis from donor–acceptor cyclopropanes. This included cyclopropane ring opening with azide ion and key oxidative cyclization steps (Boichenko, Ivanova, Andreev, Chagarovskiy, Levina, Rybakov, Skvortsov, & Trushkov, 2018).

Pharmacological Implications

- Biosynthesis of Benzodiazepine Alkaloids : Nover and Luckner (1969) investigated the biosynthesis of benzodiazepine alkaloids like cyclopenin and cyclopenol in Penicillium cyclopium. Their study provides insights into the natural synthesis pathways of similar compounds (Nover & Luckner, 1969).

Safety and Hazards

Propiedades

IUPAC Name |

N-cyclopropyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-2-6-13-11(4-1)12(5-3-9-15-13)14-10-7-8-10/h1-2,4,6,10,12,14H,3,5,7-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPNQVYVMKPUWTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2OC1)NC3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-{[cyano(4-fluoro-3-nitrophenyl)amino]methyl}-5-methylthiophene-2-carboxylate](/img/structure/B2835363.png)

![N-[(2-Fluoro-5-methylphenyl)methyl]-N-methyl-6-methylsulfonylpyridine-3-carboxamide](/img/structure/B2835366.png)

![methyl 2-amino-6-(2-methoxyethyl)-7-methyl-5-oxo-4-(pyridin-3-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2835367.png)

![(4aR,7aR)-tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate](/img/structure/B2835376.png)

![8-(5-chloro-2-methylphenyl)-1,6,7-trimethyl-3-(3-oxobutan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2835381.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide hydrochloride](/img/structure/B2835382.png)

![N-(benzo[d][1,3]dioxol-5-yl)-5-methyl-1-(4-phenylthiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2835384.png)